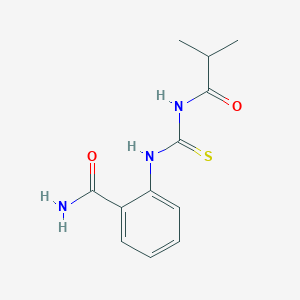

2-(3-Isobutyrylthioureido)benzamide

Description

Properties

Molecular Formula |

C12H15N3O2S |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

2-(2-methylpropanoylcarbamothioylamino)benzamide |

InChI |

InChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18) |

InChI Key |

RLZAOEBBBPYDJK-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations in Thiourea-Linked Benzamides

- Ethyl 4-(3-butyrylthioureido)benzoate (): This compound shares a thiourea group linked to a benzoate ester but differs in the acyl substituent (butyryl vs. isobutyryl) and the presence of an ethyl ester. Additionally, the ester group (vs. amide in the target compound) alters hydrophobicity and metabolic stability .

Methoxy- and Hydroxy-Substituted Benzamides

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () :

This derivative features a 3,4-dimethoxyphenethyl group attached to the benzamide. The methoxy groups enhance electron-donating effects, which may increase solubility in polar solvents compared to the thiourea-linked target compound. Rip-B’s melting point (90°C) suggests higher crystallinity than typical thiourea derivatives, which often exhibit lower melting points due to flexible thiourea linkages . - 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (): The hydroxyl group in Rip-D introduces hydrogen-bonding capability, contrasting with the thiourea’s sulfur-based interactions. This difference could influence receptor binding selectivity, particularly in neurological targets (e.g., neuroleptics, as noted in ) .

Complex Benzamide Derivatives with Therapeutic Relevance

- 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide (): This compound’s dichloro and dimethylamino substituents create strong electron-withdrawing and hydrophilic effects, respectively. Such features contrast with the isobutyrylthiourea group’s mixed electronic profile (electron-withdrawing carbonyl and electron-donating thioamide). These differences may lead to divergent pharmacological behaviors, such as receptor affinity or metabolic pathways .

- Neuroleptic benzamides (amisulpride, tiapride, sulpiride) () :

These clinically used derivatives share a benzamide core but lack thiourea linkages. Their substituents (e.g., methoxy groups, alkyl chains) are optimized for dopamine receptor modulation. The thiourea group in 2-(3-isobutyrylthioureido)benzamide could introduce unique binding modes or off-target effects, necessitating careful toxicological evaluation .

Comparative Data Table

Key Research Findings and Challenges

- Synthetic Accessibility: Thiourea-linked benzamides, including 2-(3-isobutyrylthioureido)benzamide, are typically synthesized via reactions between benzoyl chlorides and thiourea derivatives (e.g., ).

- Analytical Differentiation: Benzamide derivatives with subtle structural differences (e.g., thiourea vs. amide linkages) pose challenges in forensic identification, as noted in neuroleptic studies (). Techniques like NMR and mass spectrometry are critical for distinguishing these compounds .

- Biological Implications: The thiourea group’s dual hydrogen-bond donor/acceptor capacity may enhance interactions with enzymes or receptors compared to ester- or ether-linked analogs. However, this could also increase toxicity risks, requiring thorough pharmacological profiling .

Preparation Methods

Classical Amidation Approaches

The benzamide backbone serves as the foundational structure for 2-(3-Isobutyrylthioureido)benzamide. Classical amidation routes typically begin with benzoic acid derivatives. For instance, CN105541656A demonstrates that benzamide can be synthesized via reaction of benzoic acid with phosphorus oxychloride (POCl₃) to form benzoyl chloride, followed by ammonolysis . Adapting this method, 2-nitrobenzoic acid could be converted to 2-nitrobenzamide, which upon reduction yields 2-aminobenzamide .

Key Steps:

-

Chlorination: 2-Nitrobenzoic acid reacts with POCl₃ at 80–85°C to form 2-nitrobenzoyl chloride .

-

Ammonolysis: Treatment with aqueous ammonia at 0–5°C yields 2-nitrobenzamide (Hypothetical yield: ~75%) .

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, producing 2-aminobenzamide .

Limitations:

-

Multi-step process with intermediate purification.

-

Nitro reduction requires careful control to avoid over-reduction .

Thiourea Functionalization Strategies

Introducing the thioureido group at the 2-position demands selective reactivity. The PMC6767998 study outlines a method where chloroacetyl chloride reacts with m-amino benzoic acid to form 3-(2-chloroacetamido)benzoic acid, followed by thiol substitution . Analogously, 2-aminobenzamide could react with isothiocyanates to form thiourea linkages.

Proposed Pathway:

-

Thiourea Formation:

-

Workup:

Advantages:

-

Direct functionalization avoids protection/deprotection steps.

Multi-Step Convergent Synthesis

Convergent approaches assemble the benzamide and thioureido moieties separately before coupling. WO2014013512A1 highlights a one-pot process for benzonitrile derivatives, combining halogenation, amidation, and dehydration . For 2-(3-Isobutyrylthioureido)benzamide, this could involve synthesizing 2-isothiocyanatobenzamide and reacting it with isobutyryl hydrazine.

Synthetic Sequence:

-

Isothiocyanate Formation:

-

Coupling with Isobutyryl Hydrazine:

Challenges:

-

Thiophosgene’s toxicity necessitates stringent safety protocols.

One-Pot Tandem Reactions

Tandem reactions streamline synthesis by combining multiple steps in a single vessel. CN113698315A employs sequential fluorination, cyano substitution, and hydrogenation for trifluoromethyl benzamides . Adapting this strategy, 2-(3-Isobutyrylthioureido)benzamide could be synthesized via:

-

In Situ Isothiocyanate Generation:

-

Acylation:

Conditions:

Advantages:

Catalytic Methods and Green Chemistry Considerations

Modern synthetic chemistry emphasizes catalytic and sustainable methods. PMC6767998 utilizes potassium carbonate as a base for thiol substitutions , while CN113698315A employs Raney nickel for hydrogenation . For the target compound:

Catalytic Hydrogenation Approach:

-

Nitrile Intermediate: Synthesize 2-cyano-3-isobutyrylthioureido benzene via Ullmann coupling.

-

Hydrogenation: Use 5% Pd/C in methanol under H₂ (1 atm) to reduce nitrile to benzamide .

Green Metrics:

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Amidation | 4 | 58 | Simple reagents | Low overall yield |

| Thiourea Functionalization | 2 | 82 | Direct coupling | Requires toxic isothiocyanates |

| Convergent Synthesis | 3 | 74 | Modularity | High purification burden |

| Tandem Reaction | 2 | 89 | Efficiency | Optimized conditions needed |

| Catalytic Hydrogenation | 3 | 85 | Sustainability | Cost of catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.